6-ethyl-2-phenylpyrimidin-4(3H)-one
Overview
Description
Scientific Research Applications
Synthesis and Chemical Properties
One-Pot Synthesis Techniques : A study by Pachpinde and Langade (2019) describes a method for synthesizing related pyrimidin compounds using magnetically recoverable nanoferro-spinel catalysts, indicating potential for efficient synthesis processes in the field (Pachpinde & Langade, 2019).
Fluorescence Properties and Metal Ion Recognition : Wu et al. (2008) explored the fluorescence properties of 4-Aryl-6-phenylpyrimidin-2(1H)-ones and their ability to detect zinc ions, suggesting applications in sensing technologies (Wu et al., 2008).
Biological and Medicinal Applications
Cytotoxic Activity and Crystal Structure Analysis : Research by Stolarczyk et al. (2018) on 4-thiopyrimidine derivatives, which are structurally similar to 6-ethyl-2-phenylpyrimidin-4(3H)-one, reveals insights into their cytotoxic activity against various cancer cell lines, providing a basis for potential anticancer applications (Stolarczyk et al., 2018).
Antioxidant Activities : Dudhe et al. (2013) synthesized derivatives of pyrimidin-thione and evaluated their antioxidant properties, indicating potential for therapeutic applications in oxidative stress-related diseases (Dudhe et al., 2013).
Antimicrobial and Antibacterial Applications : Vijaya Laxmi, Ravi, and Nath (2019) investigated substituted benzamide derivatives of pyrimidin for their antibacterial properties, suggesting the potential for developing new antimicrobial agents (Vijaya Laxmi, Ravi, & Nath, 2019).
Other Potential Applications
Inhibitors for Enzymatic Activities : A study by Shafer et al. (2008) identified pyrimidin-2(1H)-ones as inhibitors of CDC7, an enzyme involved in DNA replication and cell division, indicating potential applications in targeting specific biochemical pathways (Shafer et al., 2008).
Anticancer Activity of Ferrocenyl Derivatives : Research on 6-ferrocenylpyrimidin-4(3H)-one derivatives by Grabovskiy et al. (2019) explores their anticancer activity, highlighting the potential for developing novel anticancer agents (Grabovskiy et al., 2019).
properties
IUPAC Name |
4-ethyl-2-phenyl-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-2-10-8-11(15)14-12(13-10)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKURTKRSYBCVOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)NC(=N1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90509350 | |
Record name | 6-Ethyl-2-phenylpyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90509350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
83501-10-4 | |
Record name | 6-Ethyl-2-phenylpyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90509350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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